1.7-Fold Superior MAO-B Inhibitory Potency: 5-Fluoro-8-methylquinolin-3-amine Outperforms 5-Chloro Analog in Direct Head-to-Head Comparison
In a direct head-to-head comparison from the same laboratory and assay platform (Northeast Ohio Medical University, data curated in ChEMBL), 5-fluoro-8-methylquinolin-3-amine exhibits an MAO-B IC50 of 666 nM [1], whereas the 5-chloro analog (5-chloro-8-methylquinolin-3-amine, CAS 1297654-79-5) shows an MAO-B IC50 of 1,130 nM [2]. This represents a 1.7-fold improvement in MAO-B binding potency attributable to the C5-fluoro substitution. Both compounds were evaluated under identical conditions: inhibition of human MAO-B assessed by kynuramine conversion to 4-hydroxyquinoline via fluorescence assay with a 20-minute incubation.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 666 nM (0.666 μM) |
| Comparator Or Baseline | 5-Chloro-8-methylquinolin-3-amine: IC50 = 1,130 nM (1.13 μM) |
| Quantified Difference | 1.7-fold more potent (ΔIC50 = 464 nM) |
| Conditions | Human recombinant MAO-B; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline; 20 min incubation; Northeast Ohio Medical University / ChEMBL curated |
Why This Matters
The 1.7-fold potency advantage translates to lower compound loading in biochemical assays and potentially more favorable therapeutic windows in MAO-B-targeted programs, directly impacting lead optimization decisions.
- [1] BindingDB BDBM50401986 (CHEMBL2203918). Affinity Data: IC50 666 nM for human MAO-B. Assay: kynuramine conversion fluorescence assay, 20 min. View Source
- [2] BindingDB BDBM50401981 (CHEMBL1575961). Affinity Data: IC50 1,130 nM for human MAO-B. Assay: kynuramine conversion fluorescence assay, 20 min. View Source
